2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride
Overview
Description
2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O3S. It is a crystalline, colorless, and odorless solid that is widely used in various fields of research and industry . This compound is known for its unique chemical properties, making it valuable in synthetic chemistry and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride typically involves the reaction of 2-methyl-5-(trifluoromethoxy)benzenesulfonyl fluoride with thionyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity . The general reaction scheme is as follows:
2-Methyl-5-(trifluoromethoxy)benzenesulfonyl fluoride+Thionyl chloride→2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize efficiency and minimize waste. The use of advanced reactors and purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reactions with amines yield sulfonamide derivatives, while reactions with alcohols produce sulfonate esters .
Scientific Research Applications
2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzenesulfonyl chloride: This compound is similar in structure but lacks the methyl group at the 2-position.
2-(Trifluoromethoxy)benzenesulfonyl chloride: This compound is similar but lacks the methyl group at the 2-position.
Uniqueness
2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride is unique due to the presence of both the trifluoromethoxy and methyl groups, which confer distinct chemical properties. These groups influence the compound’s reactivity and make it suitable for specific applications in organic synthesis and material science .
Biological Activity
2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article presents a detailed overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
This compound is characterized by the presence of a trifluoromethoxy group, which enhances its reactivity and biological interactions. Its structure allows it to participate in various chemical reactions, particularly in the synthesis of sulfonamide derivatives, which are known for their antibacterial properties.
This compound has been investigated for its interactions with different biological molecules. It plays a crucial role in modulating enzyme activities and can influence various cellular processes through its reactivity with proteins and nucleic acids. The presence of the trifluoromethoxy group contributes to its ability to interact with active sites of enzymes, potentially leading to either inhibition or activation of enzymatic functions.
Cellular Effects
Research indicates that this compound can significantly impact cellular functions. It has been shown to modulate cell signaling pathways and gene expression, particularly affecting pathways like MAPK/ERK, which are critical for cell proliferation and differentiation. The compound may alter gene expression patterns by interacting with transcription factors, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism underlying the biological activity of this compound involves specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to alterations in their catalytic activities. Additionally, it may influence gene expression by binding to DNA or interacting with transcription factors.
Table 1: Summary of Biological Activities
Activity Type | Description |
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Enzyme Interaction | Modulates enzyme activities; potential inhibitor or activator |
Cell Signaling | Influences MAPK/ERK pathway; affects cell proliferation and differentiation |
Gene Expression | Alters transcription factor interactions; modifies gene expression related to cell cycle |
Antibacterial Potential | Exhibits activity against Gram-positive bacteria; MIC values indicate effectiveness |
Case Studies
- Antibacterial Activity : In a study evaluating the antimicrobial properties of sulfonamide derivatives, compounds similar to this compound displayed significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). The minimum inhibitory concentration (MIC) values ranged from 0.39 to 3.12 mg/L, indicating strong antibacterial potential .
- In Vivo Studies : In vivo evaluations have shown that compounds derived from this sulfonyl chloride can be well tolerated in animal models at specific dosages. For instance, certain derivatives were administered at doses ranging from 10 mg/kg to 50 mg/kg without significant toxicity, establishing a foundation for further pharmacodynamic studies .
- Mechanistic Insights : Research employing high-throughput screening methods has identified several hits that interact with specific protein targets involved in oncogenesis. These compounds demonstrated varying degrees of inhibition on target proteins, suggesting that modifications on the sulfonyl moiety can enhance biological activity against cancer-related pathways .
Properties
IUPAC Name |
2-methyl-5-(trifluoromethoxy)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O3S/c1-5-2-3-6(15-8(10,11)12)4-7(5)16(9,13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMMDXAWVBRQPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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